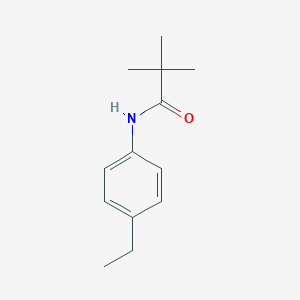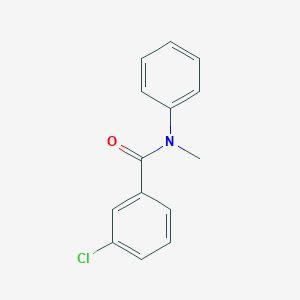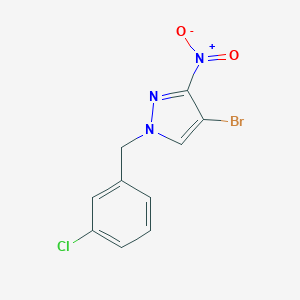![molecular formula C23H29N3O4 B250648 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate, also known as MEK-162, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. MEK inhibitors have been extensively studied for their potential use in cancer therapy, as aberrant activation of the MAPK pathway is a common feature of many cancers.
作用機序
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate works by selectively inhibiting the MEK enzyme, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting MEK, this compound blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and a long half-life in the body. In clinical trials, this compound has demonstrated promising results in patients with solid tumors, including melanoma, non-small cell lung cancer, and pancreatic cancer.
実験室実験の利点と制限
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has several advantages as a tool compound for studying the MAPK pathway and its role in cancer. It is highly selective for MEK, and does not inhibit other kinases in the pathway. It is also orally bioavailable and has a long half-life in the body, making it suitable for in vivo studies. However, this compound has some limitations as well. It can be difficult to synthesize and purify, and its potency can vary depending on the cell line or animal model used.
将来の方向性
There are several potential future directions for research on Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate and its use in cancer therapy. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance mechanisms and improve clinical outcomes. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Additionally, there is ongoing research into the use of MEK inhibitors in combination with immunotherapy, in order to enhance anti-tumor immune responses.
合成法
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the final product.
科学的研究の応用
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines and animal models, and has demonstrated promising results in early-phase clinical trials in patients with solid tumors.
特性
分子式 |
C23H29N3O4 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H29N3O4/c1-5-25-11-13-26(14-12-25)20-10-9-17(23(28)30-4)15-19(20)24-22(27)18-8-6-7-16(2)21(18)29-3/h6-10,15H,5,11-14H2,1-4H3,(H,24,27) |
InChIキー |
YNYNPEBOHPBMTF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC=C3)C)OC |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC(=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)



![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)


